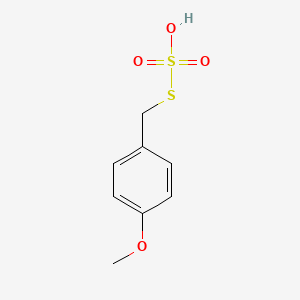
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate is a chemical compound that features a sulfurothioate group attached to a 4-methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate typically involves the reaction of 4-methoxybenzyl chloride with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfurothioate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfurothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate involves its interaction with specific molecular targets. The sulfurothioate group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- S-(4-Methoxybutyl) O-hydrogen sulfurothioate
- S-(4-Methoxyphenyl) O-hydrogen sulfurothioate
Uniqueness
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4-methoxybenzyl group enhances its stability and solubility compared to other similar compounds .
Properties
Molecular Formula |
C8H10O4S2 |
|---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-methoxy-4-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2/c1-12-8-4-2-7(3-5-8)6-13-14(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
InChI Key |
YNHKJGVHGJSAAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



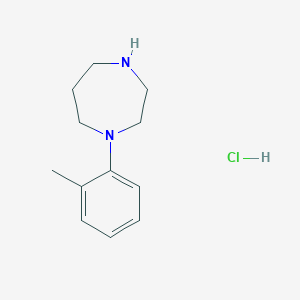
![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
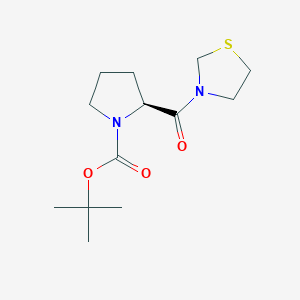

![1-Oxaspiro[4.4]nonan-7-amine](/img/structure/B15206132.png)
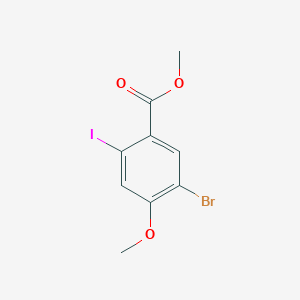
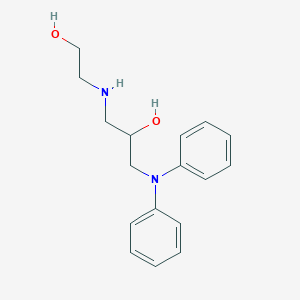
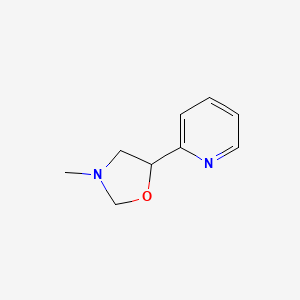
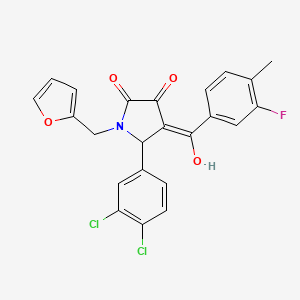
![(S)-8,9-difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B15206160.png)



